14-Formyldihydrorutaecarpine is a chemical compound belonging to the class of indolequinazoline alkaloids, which are primarily derived from the plant Evodia rutaecarpa. This compound is recognized for its potential applications in various scientific fields, including medicinal chemistry and pharmacology. Its molecular structure features a formyl group attached to the dihydrorutaecarpine backbone, which contributes to its unique chemical properties and biological activities.
14-Formyldihydrorutaecarpine is isolated from the fruit of Evodia rutaecarpa, commonly known as the evodia fruit. This plant has been traditionally used in Chinese medicine for its therapeutic properties, including anti-inflammatory and analgesic effects. The extraction and purification of this compound from the plant material involve advanced techniques such as chromatography.
This compound falls under the category of indole alkaloids, which are characterized by their complex ring structures and diverse biological activities. Other related compounds include rutaecarpine and dihydrorutaecarpine, which share similar structural features but differ in functional groups.
The synthesis of 14-Formyldihydrorutaecarpine typically involves multi-step organic reactions. The process begins with the preparation of the yohimban core structure, followed by specific modifications to introduce functional groups such as aldehydes and oxo groups.
Common synthetic routes include:
Reagents often utilized in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The optimization of reaction conditions is crucial for achieving high yields and purity of the final product.
The molecular formula of 14-Formyldihydrorutaecarpine is C₁₄H₁₅N₃O. Its structure consists of a bicyclic indole framework with a formyl group at the 14-position, contributing to its reactivity and interaction with biological targets.
Key structural data includes:
14-Formyldihydrorutaecarpine undergoes various chemical reactions, including:
The choice of reagents and reaction conditions significantly influences the outcomes. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols. Controlled temperatures and pH levels are essential for ensuring desired transformations.
The mechanism of action for 14-Formyldihydrorutaecarpine involves its interaction with specific molecular targets within biological pathways. It may function as an enzyme inhibitor or modulator, influencing various biochemical processes such as inflammation and cellular signaling.
Research indicates that it may inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators like prostaglandins. This mechanism underlies its potential therapeutic applications in treating inflammatory conditions.
14-Formyldihydrorutaecarpine exhibits reactivity characteristic of aldehydes and indole derivatives, allowing it to participate in various chemical transformations.
Relevant analyses include:
14-Formyldihydrorutaecarpine has several scientific uses:
The biosynthesis of indole alkaloids in Evodia rutaecarpa (Rutaceae) represents a complex metabolic network centered on the shikimate and terpenoid pathways, yielding structurally diverse compounds with significant biological activities. 14-Formyldihydrorutaecarpine (C~20~H~18~N~2~O~2~) belongs to the quinazolinocarboline subclass, characterized by a fused multi-ring system integrating indole and quinazoline moieties [2] [9]. This compound originates from the condensation of tryptophan-derived precursors with anthranilic acid, followed by extensive enzymatic modifications including oxidations, methylations, and ring rearrangements.
Evodia fruits accumulate this alkaloid alongside structurally related compounds including rutaecarpine, evodiamine, and dehydroevodiamine, suggesting shared biosynthetic intermediates. Research indicates that the formyl group at the C14 position of 14-formyldihydrorutaecarpine results from a late-stage oxidation step, possibly mediated by cytochrome P450 enzymes, acting on a dihydrorutaecarpine precursor [2]. The co-occurrence of these alkaloids demonstrates Evodia's specialized metabolic capacity for generating chemical diversity within a single structural class. Notably, two novel indole alkaloids, evodiagenine and dievodiamine, were isolated from E. rutaecarpa, expanding the known chemical space of this plant's specialized metabolism and suggesting unexplored enzymatic transformations in its alkaloid biosynthetic machinery [2].
Table 1: Key Indole Alkaloids in Evodia rutaecarpa and Their Structural Features
Alkaloid Name | Core Structure | Functional Groups | Molecular Formula |
---|---|---|---|
14-Formyldihydrorutaecarpine | Quinazolinocarboline | Formyl group at C14 | C~20~H~18~N~2~O~2~ |
Rutaecarpine | Quinazolinocarboline | None | C~18~H~13~N~3~O~ |
Evodiamine | Tetrahydro-β-carboline | Ethylene bridge | C~19~H~17~N~3~O~ |
Dehydroevodiamine | Dihydro-β-carboline | Keto group at C13 | C~19~H~15~N~3~O~ |
Evodiagenine* | Modified β-carboline | Novel rearrangement | Not specified |
Dievodiamine* | Modified β-carboline | Novel side chain | Not specified |
*Novel alkaloids reported in [2]
The transformation of core quinazoline scaffolds into structurally complex alkaloids involves a series of regioselective enzymatic reactions. 14-Formyldihydrorutaecarpine biosynthesis exemplifies this intricate derivatization process, where dihydrorutaecarpine undergoes selective oxidation at the C14 position [9]. Biochemical evidence suggests the involvement of cytochrome P450-dependent monooxygenases (CYPs) in this formylation reaction, analogous to CYP-mediated steps in limonoid biosynthesis within Rutaceae [5]. These membrane-bound oxidases typically utilize molecular oxygen and NADPH to catalyze challenging chemical transformations, including hydroxylations and oxidations of inert carbon atoms.
The quinazoline ring system itself is formed through a condensation reaction between anthranilic acid and a tryptophan-derived unit, followed by cyclization. Subsequent modifications involve methyltransferases that utilize S-adenosylmethionine (SAM) as a methyl donor, creating methoxy groups, and oxidoreductases that adjust oxidation states. Notably, the biosynthesis of limonin—a triterpenoid also abundant in Evodia—shares enzymatic parallels, particularly regarding CYP450-mediated oxidation steps. Key enzymes in the limonin pathway include squalene epoxidase (SQE) and cytochrome P450s responsible for scaffold oxidation and rearrangement [5]. The co-expression of genes encoding HMGCR (3-hydroxy-3-methylglutaryl-CoA reductase, a key mevalonate pathway enzyme), SQE, and CYP450s correlates with limonin accumulation patterns in developing Evodia fruits, suggesting coordinated regulation of precursor supply and oxidative modifications [5]. This enzymatic toolkit likely extends to quinazoline alkaloid diversification, where CYPs introduce oxygen functionalities critical for bioactivity.
Figure 1: Proposed Enzymatic Pathway for 14-Formyldihydrorutaecarpine Biosynthesis:
Specialized metabolites like 14-formyldihydrorutaecarpine function as crucial mediators in Evodia rutaecarpa's ecological interactions, particularly within the rhizosphere microbiome. While direct studies on this specific compound are limited, research on structurally related Evodia alkaloids provides compelling evidence for their role in modulating microbial communities. Quinazoline and β-carboline alkaloids demonstrate significant antimicrobial properties, influencing the composition of beneficial and pathogenic microbes in the plant's environment [9]. These compounds likely contribute to the plant's innate immune system, acting as phytoanticipins or inducible phytoalexins upon pathogen recognition.
The rhizosphere, a dynamic interface between plant roots and soil, represents a hotspot for chemically mediated interactions. Root exudates containing specialized metabolites serve as biochemical signals shaping microbial assemblages [10]. Within this context, 14-formyldihydrorutaecarpine may function as either an antimicrobial agent or a selective attractant for beneficial microbes. For instance, certain plant-derived alkaloids selectively enhance the growth of plant growth-promoting rhizobacteria (PGPR) while suppressing phytopathogens. This selective pressure contributes to the assembly of a protective microbiome, enhancing plant fitness. Furthermore, the formyl group of 14-formyldihydrorutaecarpine may increase its reactivity or bioavailability, potentially enhancing its signaling or antimicrobial properties compared to non-formylated analogs [9]. This modification exemplifies how subtle chemical alterations can significantly influence ecological function. The presence of such specialized metabolites in Evodia likely represents an evolutionary adaptation to optimize microbial partnerships for nutrient acquisition (e.g., phosphorus solubilization, nitrogen fixation) and defense against soil-borne diseases, thereby increasing ecological competitiveness [10].
The production of quinazoline-carboline alkaloids exhibits significant variation across Rutaceae lineages, reflecting evolutionary divergence in specialized metabolism. Phylogenomic analyses based on plastome sequences reveal deep evolutionary relationships within the family, providing context for alkaloid distribution patterns [4] [7]. Tribe Ruteae (sensu lato), encompassing genera like Ruta, Boenninghausenia, Psilopeganum, Dictamnus, and Evodia, demonstrates a pronounced capacity for synthesizing complex alkaloids, including 14-formyldihydrorutaecarpine and its analogs [4].
Comparative genomics indicates that core genes involved in alkaloid precursor biosynthesis (e.g., those encoding enzymes of the shikimate pathway and tryptophan biosynthesis) are highly conserved across Rutaceae. However, the genes responsible for downstream modifications—particularly those encoding tailoring enzymes like CYP450s, methyltransferases, and oxidoreductases—show greater variation and lineage-specific expansions. Plastome phylogenies place Evodia within a clade characterized by chemotypic complexity, alongside genera like Ruta (source of rutamine) and Dictamnus (source of dictamine) [4] [7]. This phylogenetic clustering suggests that the biosynthetic potential for quinazoline-carboline alkaloids may be an ancestral trait within this group, with subsequent lineage-specific diversification leading to the distinct alkaloid profiles observed today. For example, while Evodia species accumulate 14-formyldihydrorutaecarpine and evodiamine, the closely related Haplophyllum produces distinct furoquinoline alkaloids [4]. This chemical diversity underscores the role of gene duplication, neofunctionalization, and subfunctionalization in shaping the alkaloid landscape. The conservation of alkaloid biosynthesis in Ruteae, despite the phylogenetic reassignment of some genera (e.g., Haplophyllum moved to subfamily Haplophylloideae), highlights the complex interplay between evolutionary history and metabolic innovation [4] [7].
Table 2: Phylogenetic Distribution of Alkaloid Types in Key Rutaceae Tribes/Genera
Tribe/Subfamily | Genus | Characteristic Alkaloid Types | Presence of Quinazoline-Carbolines |
---|---|---|---|
Rutoideae | Evodia | Quinazoline-carbolines (e.g., rutaecarpine) | Yes (High) |
Rutoideae | Ruta | Quinoline, Furoquinoline, Acridone | Yes (Moderate) |
Rutoideae | Dictamnus | Furoquinoline, Pyranoquinoline | Yes (Low) |
Rutoideae | Boenninghausenia | Furocoumarins, Dihydrofuroquinolines | No |
Rutoideae | Psilopeganum | Simple quinazolines | No |
Haplophylloideae | Haplophyllum | Furoquinolines, Acridones | No |
Amyridoideae | Cneoridium | Not well characterized | Unknown |
Zanthoxyloideae | Zanthoxylum | Benzophenanthridines, Amides | No |
*Based on chemotaxonomic data integrated with plastome phylogenies [4] [7]
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